
(5-Acetyl-1,3-phenylene)diboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Acetyl-1,3-phenylene)diboronic acid is an organoboron compound characterized by the presence of two boronic acid groups attached to a benzene ring with an acetyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetyl-1,3-phenylene)diboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of (5-Acetyl-1,3-phenylene)diboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Acetyl-1,3-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetyl group under basic or acidic conditions.
Major Products:
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Formation of substituted acetyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Acetyl-1,3-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped graphene and other nanomaterials
Wirkmechanismus
The mechanism of action of (5-Acetyl-1,3-phenylene)diboronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Pathways Involved: The compound can participate in catalytic cycles involving palladium or other transition metals, facilitating cross-coupling reactions and other transformations.
Vergleich Mit ähnlichen Verbindungen
1,3-Phenylenediboronic Acid: Similar structure but lacks the acetyl group, making it less versatile in certain applications.
4-Bromo-1,3-phenylenediboronic Acid: Contains a bromine atom, which can be used for further functionalization.
2-Methoxy-1,3-phenylenediboronic Acid: Contains a methoxy group, offering different reactivity and applications.
Uniqueness: (5-Acetyl-1,3-phenylene)diboronic acid is unique due to the presence of the acetyl group, which provides additional sites for chemical modification and enhances its utility in various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H10B2O5 |
|---|---|
Molekulargewicht |
207.79 g/mol |
IUPAC-Name |
(3-acetyl-5-boronophenyl)boronic acid |
InChI |
InChI=1S/C8H10B2O5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4,12-15H,1H3 |
InChI-Schlüssel |
JPYNGDNSAMFVOQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(=O)C)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)
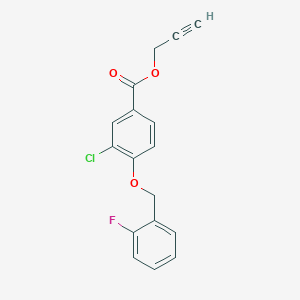

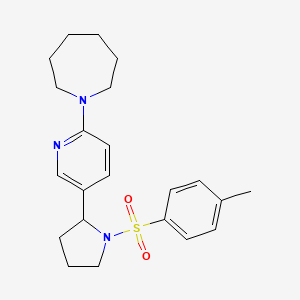
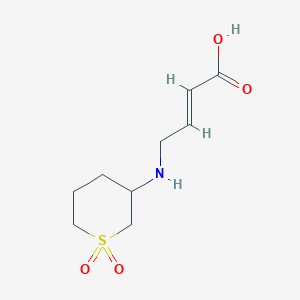

![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)

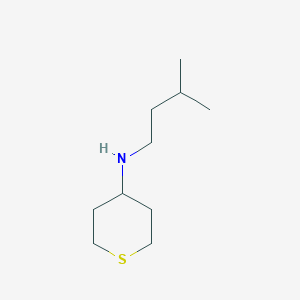
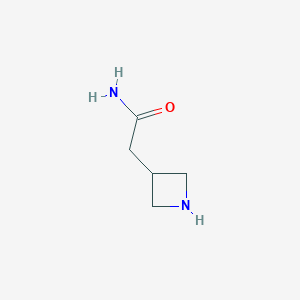
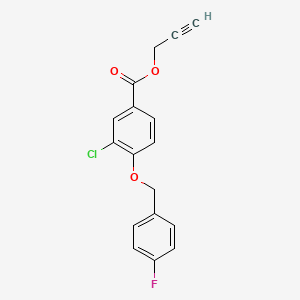
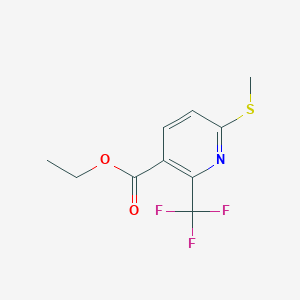
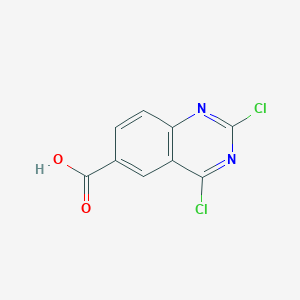
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)
